- A reusable end-capped bipyridine compound useful for selective detection of cyanide anions, process for its preparation, and dipstick device containing it, India, , ,
Cas no 92642-09-6 (5,5'-Bis(bromomethyl)-2,2'-bipyridine)

92642-09-6 structure
Nombre del producto:5,5'-Bis(bromomethyl)-2,2'-bipyridine
Número CAS:92642-09-6
MF:C12H10Br2N2
Megavatios:342.029201030731
MDL:MFCD12031102
CID:753090
PubChem ID:11056981
5,5'-Bis(bromomethyl)-2,2'-bipyridine Propiedades químicas y físicas
Nombre e identificación
-
- 2,2'-Bipyridine, 5,5'-bis(bromomethyl)-
- 5,5'-bis(bromomethyl)-2,2'-bipyridine
- 5,5'-Bis(bromomethyl)-2,2-'bipyridine
- 5-(bromomethyl)-2-[5-(bromomethyl)pyridin-2-yl]pyridine
- 2,2'-Bi[5-(bromomethyl)pyridine]
- 5,5'-溴甲基-2,2'-联吡啶
- 5,5′-Bis(bromomethyl)-2,2′-bipyridine (ACI)
- 5,5′-Bis(bromomethyl)-2,2′-bipyridyl
- 5,5′-Dibromomethyl-2,2′-bipyridine
- InChI=1/C12H10Br2N2/c13-5-9-1-3-11(15-7-9)12-4-2-10(6-14)8-16-12/h1-4,7-8H,5-6H
- 92642-09-6
- MFCD12031102
- SCHEMBL2891450
- DTXSID10453629
- AS-63105
- AKOS030524954
- F52618
- YSCK0017
- 5,5'-Bis(bromomethyl)-2,2'-bipyridine
-
- MDL: MFCD12031102
- Renchi: 1S/C12H10Br2N2/c13-5-9-1-3-11(15-7-9)12-4-2-10(6-14)8-16-12/h1-4,7-8H,5-6H2
- Clave inchi: OESAKGGTMNBXLT-UHFFFAOYSA-N
- Sonrisas: BrCC1C=CC(C2C=CC(CBr)=CN=2)=NC=1
Atributos calculados
- Calidad precisa: 341.91902g/mol
- Masa isotópica única: 339.92107g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 3
- Complejidad: 191
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.6
- Superficie del Polo topológico: 25.8
5,5'-Bis(bromomethyl)-2,2'-bipyridine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1635569-5g |
5,5'-Bis(bromomethyl)-2,2'-bipyridine |
92642-09-6 | 98% | 5g |
¥4201.00 | 2024-04-25 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B35175-250mg |
5,5'-Bis(bromomethyl)-2,2'-bipyridine |
92642-09-6 | 97% | 250mg |
¥349.0 | 2022-10-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1635569-1g |
5,5'-Bis(bromomethyl)-2,2'-bipyridine |
92642-09-6 | 98% | 1g |
¥1426.00 | 2024-04-25 | |
eNovation Chemicals LLC | D661116-5g |
5,5'-Bis(bromomethyl)-2,2'-bipyridine |
92642-09-6 | 97% | 5g |
$1270 | 2024-06-05 | |
eNovation Chemicals LLC | D661116-10g |
5,5'-Bis(bromomethyl)-2,2'-bipyridine |
92642-09-6 | 97% | 10g |
$2223 | 2024-06-05 | |
Ambeed | A186985-1g |
5,5'-Bis(bromomethyl)-2,2'-bipyridine |
92642-09-6 | 97% | 1g |
$127.0 | 2024-05-30 | |
eNovation Chemicals LLC | Y0994449-5g |
5,5'-Bis(bromomethyl)-2,2'-bipyridine |
92642-09-6 | 95% | 5g |
$750 | 2024-08-02 | |
Aaron | AR006GFI-1g |
5,5'-Bis(bromomethyl)-2,2'-bipyridine |
92642-09-6 | 96% | 1g |
$127.00 | 2025-02-10 | |
A2B Chem LLC | AD00130-1g |
5,5'-Bis(bromomethyl)-2,2'-bipyridine |
92642-09-6 | 97% | 1g |
$93.00 | 2024-05-20 | |
abcr | AB538893-250mg |
5,5'-Bis(bromomethyl)-2,2'-bipyridine, 95%; . |
92642-09-6 | 95% | 250mg |
€140.00 | 2024-04-15 |
5,5'-Bis(bromomethyl)-2,2'-bipyridine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 18 h, reflux
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzyl peroxide Solvents: Carbon tetrachloride ; 10 h, reflux; reflux → rt
1.2 Reagents: Sodium bisulfite
1.2 Reagents: Sodium bisulfite
Referencia
- Electrocatalytic synthesis of heterocycles from biomass-derived furfuryl alcoholsNature Communications, 2021, 12(1),,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 24 h, reflux
Referencia
- A Bis-heteroleptic Imidazolium-bipyridine Functionalized Iridium(III) Complex for Fluorescence Lifetime-based Recognition and Sensing of PhosphatesChemistry - An Asian Journal, 2022, 17(15),,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 18 - 20 h, reflux
Referencia
- A ratiometric fluorescent molecular probe with enhanced two-photon response upon Zn2+ binding for in vitro and in vivo bioimagingChemical Science, 2014, 5(9), 3469-3474,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Chloroform ; rt → 80 °C
Referencia
- In-vitro and In-vivo Photocatalytic Cancer Therapy with Biocompatible Iridium(III) PhotocatalystsAngewandte Chemie, 2021, 60(17), 9474-9479,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 22 min, reflux
Referencia
- Synthesis of novel cone-configurated hexa-tert-butyl-trimethoxy-calix[6]arenes bearing tris(bipyridyl) pendants and their use in recognition and ionic speciationJournal of Inclusion Phenomena and Macrocyclic Chemistry, 2009, 64(3-4), 255-263,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Water ; 3 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Referencia
- Electroactive films of multicomponent building blocksAdvanced Functional Materials, 2007, 17(5), 814-820,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; rt → 80 °C
Referencia
- Preparing method and application of iridium(III) complex, China, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 18 - 20 h, reflux
Referencia
- Structural engineering in pre-functionalized, imine-based covalent organic framework via anchoring active Ru(II)-complex for visible-light triggered and aerobic cross-coupling of α-amino esters with indolesApplied Catalysis, 2021, 292,,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 18 - 20 h, reflux
Referencia
- A Zn2+-specific fluorescent molecular probe for the selective detection of endogenous cyanide in biorelevant samplesChemical Communications (Cambridge, 2010, 46(33), 6069-6071,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 18 - 20 h, reflux
Referencia
- Pyrrole end-capped bipyridine assay powder for selective detection of zinc ions and a process for the preparation thereof, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Hydrogen bromide Solvents: Water ; 6 h, reflux; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, rt
Referencia
- Antibacterial multi-charged metal complexes and coatings with metal nanoparticles, India, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 18 h, reflux
Referencia
- Naphthalene containing amino-ether macrocycle based Cu(II) templated [2]pseudorotaxanes and OFF/ON fluorescence switching via axle substitutionDalton Transactions, 2018, 47(38), 13408-13418,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 10 h, reflux
Referencia
- New more polar symmetrical bipyridinic compounds: new strategy for the inhibition of choline kinase α1Future Medicinal Chemistry, 2015, 7(4), 417-436,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 2 h, reflux
Referencia
- An aerobic oxidation of alcohols into carbonyl synthons using bipyridyl-cinchona based palladium catalystRSC Advances, 2021, 11(52), 32942-32954,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 18 h, reflux
Referencia
- A reusable end-capped bipyridine compound useful for selective detection of cyanide anions and process for preparation thereof and dipstick device containing the compound, World Intellectual Property Organization, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 1.5 h; 24 h, rt → 50 °C
Referencia
- Formation and Transmetalation Mechanisms of Homo- and Heterometallic (Fe/Zn) Trinuclear Triple-Stranded Side-by-Side HelicatesInorganic Chemistry, 2015, 54(9), 4231-4242,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; rt → reflux
Referencia
- π-conjugated organic electroluminescent molecules based on bipyridyl: synthesis and optical propertiesYouji Huaxue, 2007, 27(5), 674-677,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 24 h, reflux
Referencia
- Catalytic hydrogenation of aldehydes and ketones using cinchona-bipyridyl-based palladium catalystJournal of the Iranian Chemical Society, 2019, 16(2), 373-384,
5,5'-Bis(bromomethyl)-2,2'-bipyridine Raw materials
5,5'-Bis(bromomethyl)-2,2'-bipyridine Preparation Products
5,5'-Bis(bromomethyl)-2,2'-bipyridine Proveedores
atkchemica
Miembros de la medalla de oro
(CAS:92642-09-6)5,5'-Bis(bromomethyl)-2,2'-bipyridine
Número de pedido:CL11390
Estado del inventario:in Stock
Cantidad:1g/5g/10g/100g
Pureza:95%+
Información sobre precios actualizada por última vez:Wednesday, 27 November 2024 17:32
Precio ($):discuss personally
5,5'-Bis(bromomethyl)-2,2'-bipyridine Literatura relevante
-
Susana Encinas,Naomi R. M. Simpson,Paul Andrews,Michael D. Ward,Claire M. White,Nicola Armaroli,Francesco Barigelletti,Andrew Houlton New J. Chem. 2000 24 987
-
Gang Li,Huaifang Fang,Danyong Jiang,Guoli Zheng New J. Chem. 2018 42 19734
-
Piero Geotti-Bianchini,Tamis Darbre,Jean-Louis Reymond Org. Biomol. Chem. 2013 11 344
-
Ravi Kumar Cheedarala,Ramasamy R. Chidambaram,Ayyanar Siva,Jung Il Song RSC Adv. 2021 11 32942
-
Lo?c J. Charbonnière,Stephen Faulkner,Carlos Platas-Iglesias,Martín Regueiro-Figueroa,Aline Nonat,Teresa Rodríguez-Blas,Andrés de Blas,William S. Perry,Manuel Tropiano Dalton Trans. 2013 42 3667
92642-09-6 (5,5'-Bis(bromomethyl)-2,2'-bipyridine) Productos relacionados
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:92642-09-6)5,5'-Bis(bromomethyl)-2,2'-bipyridine

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:92642-09-6)5,5'-Bis(bromomethyl)-2,2'-bipyridine

Pureza:99%
Cantidad:5g
Precio ($):374.0